5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and analysis of complex organic compounds like the one mentioned play a crucial role in advancing pharmaceutical and chemical research. These compounds often serve as precursors or intermediates in the synthesis of potential therapeutic agents.
Synthesis Analysis
Synthesis approaches for similar compounds often involve multi-step reactions, starting from simpler organic molecules. For instance, the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, can be achieved from levulinic acid through esterification, bromination, and subsequent reactions with potassium phthalimide, followed by acidolysis, yielding an overall 44% yield (Lin Yuan, 2006).
Safety And Hazards
As with any chemical substance, handling this compound requires appropriate safety measures. However, I couldn’t find specific information on the safety and hazards associated with this compound.
Future Directions
The future directions for research on this compound could include further studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources123.
properties
IUPAC Name |
5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJHBZGTMAWMAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585162 |
Source
|
Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride | |
CAS RN |
103213-40-7 |
Source
|
Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.